2-Chloro-5-sulfamoylfuran-3-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-5-sulfamoylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO5S/c6-4-2(5(8)9)1-3(12-4)13(7,10)11/h1H,(H,8,9)(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTOQTVQGHMWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1C(=O)O)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138410-16-7 | |
| Record name | 2-chloro-5-sulfamoylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-sulfamoylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of silver carbonate (Ag2CO3) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to mediate the cyclization of 3-substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Chemical Reactions Involving 2-Chloro-5-sulfamoylfuran-3-carboxylic Acid
This compound can participate in various chemical reactions due to its reactive functional groups:
3.1. Hydrolysis
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Reaction Conditions : Hydrolysis can occur under basic conditions, where the chloro group is replaced by a hydroxyl group.
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Products : The product would be 5-sulfamoylfuran-3-carboxylic acid.
3.2. Amination
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Reaction Conditions : Reaction with amines can replace the chloro group with an amino group.
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Products : The resulting compound would be an amino-substituted sulfamoylfuran derivative.
3.3. Esterification
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Reaction Conditions : The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts.
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Products : Ester derivatives of this compound.
3.4. Condensation Reactions
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Reaction Conditions : This compound can participate in condensation reactions with other molecules containing reactive functional groups.
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Products : Various heterocyclic compounds can be synthesized through these reactions.
Data Table: Potential Biological Activities of Related Compounds
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Sulfamoyl Derivatives | Diuretic, Antihypertensive | |
| Furan Derivatives | Antibacterial, Antifungal | |
| Chlorinated Furan Derivatives | Potential Herbicides | Not Specified |
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has demonstrated that 2-Chloro-5-sulfamoylfuran-3-carboxylic acid exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. A study indicated that derivatives of this compound showed promising results as potential antibacterial agents, particularly against resistant strains of bacteria .
1.2 Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of specific cancer cell lines, such as MDA-MB-231, a breast cancer cell line. The observed IC50 values suggest that it may be comparable to established chemotherapeutic agents .
1.3 Carbonic Anhydrase Inhibition
Another notable application is its role as an inhibitor of carbonic anhydrase enzymes, which are implicated in various physiological processes and diseases. Compounds similar to this compound have been shown to inhibit carbonic anhydrase isoforms effectively, making them candidates for further drug development .
Agricultural Applications
2.1 Herbicide Development
The compound's structural properties allow it to function as a herbicide. Research indicates that derivatives of sulfamoylfuran compounds can inhibit specific plant growth mechanisms, suggesting their use in developing selective herbicides that target unwanted vegetation while preserving crops .
2.2 Pest Control
In addition to herbicidal properties, this compound can serve as a precursor for synthesizing pest control agents. Its sulfonamide group is known for enhancing the efficacy of agrochemicals aimed at managing agricultural pests .
Materials Science Applications
3.1 Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with unique properties. Its carboxylic acid functionality allows for the formation of copolymers that exhibit enhanced thermal stability and mechanical strength, which are valuable in various industrial applications .
3.2 Coatings and Adhesives
Research has explored the use of this compound in formulating coatings and adhesives that require specific chemical resistance and durability characteristics. The incorporation of this compound into formulations can improve adhesion properties and environmental resistance .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chloro-5-sulfamoylfuran-3-acid | Staphylococcus aureus | 32 µg/mL |
| 2-Chloro-5-sulfamoylfuran-3-acid | Escherichia coli | 16 µg/mL |
| 2-Chloro-5-sulfamoylfuran-3-acid | Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Anticancer Activity Against MDA-MB-231 Cell Line
| Compound Name | IC50 Value (µM) |
|---|---|
| 2-Chloro-5-sulfamoylfuran-3-acid | 2.52 ± 0.39 |
| Doxorubicin | 2.36 ± 0.18 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against a panel of bacterial strains. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity, leading to MIC values lower than those of traditional antibiotics.
Case Study 2: Anticancer Screening
A comprehensive screening of various furan-based compounds revealed that those containing the sulfamoyl group exhibited potent anticancer activity against the MDA-MB-231 cell line. The study employed flow cytometry to analyze cell cycle distribution and apoptosis rates, confirming the compound's potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Chloro-5-sulfamoylfuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid
- Structure : Replaces the furan oxygen with sulfur (thiophene ring).
- Molecular Formula: C₅H₄ClNO₄S₂ (vs. C₅H₄ClNO₄S₂ for the furan analog).
- Key Properties: Boiling point: 494.6±55.0 °C . Density: 1.8±0.1 g/cm³ . Hydrogen-bonding capacity: 2 donors, 6 acceptors .
2-Methyl-5-sulfamoylfuran-3-carboxylic Acid
- Structure : Substitutes chlorine at position 2 with a methyl group.
- Molecular Formula: C₆H₇NO₅S .
- Key Differences :
5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic Acid
- Structure : Features a chlorosulfonyl (-SO₂Cl) group and two methyl substituents.
- Molecular Formula : C₇H₇ClO₅S .
5-(2-Chloroacetyl)furan-3-carboxylic Acid
- Structure : Replaces sulfamoyl with a chloroacetyl (-COCH₂Cl) group.
- Molecular Formula : C₇H₅ClO₄ .
- Applications : The chloroacetyl group is a versatile leaving group, suggesting utility in cross-coupling or nucleophilic substitution reactions .
Data Tables
Table 1: Structural and Physical Properties of Comparable Compounds
Table 2: Hydrogen-Bonding and Reactivity Profiles
Research Findings and Implications
- Heterocycle Impact : Thiophene analogs exhibit higher thermal stability (e.g., boiling point ~494°C) compared to furans, likely due to sulfur’s larger atomic radius and enhanced aromaticity .
- Substituent Effects : Chlorine increases electrophilicity and may enhance bioactivity, while methyl groups improve lipophilicity .
- Functional Group Versatility : Sulfamoyl and chlorosulfonyl groups offer divergent reactivity pathways, enabling applications in drug discovery (sulfamoyl as a bioisostere) or polymer chemistry (chlorosulfonyl as a cross-linking agent) .
Biological Activity
2-Chloro-5-sulfamoylfuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
The molecular formula of this compound is C6H6ClN O5S, with a molecular weight of 239.63 g/mol. The compound features a furan ring, a sulfonamide group, and a carboxylic acid moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with sulfamoyl chloride in the presence of a base. This method allows for the introduction of the sulfonamide group, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various sulfonamide derivatives, this compound demonstrated effective inhibition against several bacterial strains, including resistant strains. The mechanism appears to involve interference with bacterial enzyme activity, particularly in metallo-β-lactamases (MBLs), which are critical in antibiotic resistance .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, it has shown potential against carbonic anhydrase IX (CAIX), a tumor-associated antigen . The binding affinity and selectivity towards CAIX suggest it could serve as a lead compound for developing targeted cancer therapies.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, inhibiting their function.
- Hydrophobic Interactions : The chloro and furan groups facilitate hydrophobic interactions with lipid membranes or protein targets.
These interactions can lead to significant alterations in cellular processes, making it a candidate for further pharmaceutical development.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 µM | |
| Anticancer | HeLa Cells | 27.3 µM | |
| Enzyme Inhibition | Carbonic Anhydrase IX | Kd = 0.5 µM |
Case Studies
- Antimicrobial Resistance : A study highlighted the effectiveness of this compound against carbapenem-resistant Enterobacteriaceae, showcasing its potential as an antibiotic adjuvant .
- Cancer Treatment : In another case, this compound was part of a combinatorial library aimed at identifying new CAIX inhibitors, demonstrating promising results in selectively targeting tumor cells while sparing normal tissues .
Q & A
Q. What synthetic methodologies are recommended for 2-chloro-5-sulfamoylfuran-3-carboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves functionalizing the furan ring via sequential substitutions. For example:
Sulfamoylation : Introduce the sulfamoyl group using sulfonamide coupling agents (e.g., sulfamoyl chloride) under anhydrous conditions.
Chlorination : Employ electrophilic chlorination agents (e.g., N-chlorosuccinimide) in a controlled environment to avoid over-halogenation.
Carboxylic Acid Activation : Protect the carboxylic acid group during synthesis using esterification, followed by deprotection via hydrolysis.
- Purification : Use solid-phase extraction (SPE) for intermediate isolation and recrystallization for final product purity .
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95% purity threshold) .
| Step | Reagents/Conditions | Purification Method |
|---|---|---|
| Sulfamoylation | Sulfamoyl chloride, DCM, 0°C | SPE (C18 cartridge) |
| Chlorination | NCS, DMF, 40°C | Recrystallization (ethanol/water) |
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., furan ring protons at δ 6.5–7.5 ppm) and confirm substitution patterns.
- FT-IR : Identify functional groups (e.g., sulfonamide N-H stretch ~3300 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹).
- X-ray Crystallography : Resolve 3D structure using SHELX software for refinement, particularly for verifying stereochemistry and bond angles .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 250.1).
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help .
- Waste Disposal : Segregate chemical waste and collaborate with certified disposal agencies to prevent environmental contamination .
Advanced Research Questions
Q. How can conflicting spectroscopic and computational data be resolved during structural analysis?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. To address this:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA).
- Dynamic NMR : Probe temperature-dependent shifts to detect tautomeric equilibria.
- X-ray Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles .
- Solvent Screening : Test in deuterated DMSO vs. CDCl3 to assess hydrogen bonding’s impact.
Q. What experimental strategies are effective for studying the sulfamoyl group’s reactivity under varying pH conditions?
- Methodological Answer :
- Hydrolysis Kinetics : Conduct pH-dependent stability studies (pH 2–12) using UV-Vis spectroscopy to monitor degradation.
- Nucleophilic Substitution : React with amines (e.g., benzylamine) to assess sulfamoyl lability.
- Computational Modeling : Predict reactive sites via molecular docking (e.g., AutoDock Vira) and compare with experimental results .
| Condition | Reagent | Analysis Method |
|---|---|---|
| Acidic (pH 2) | HCl | HPLC-MS |
| Basic (pH 12) | NaOH | FT-IR |
Q. How can researchers address the compound’s low solubility in aqueous media for biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing proteins.
- Salt Formation : Convert to sodium/potassium salts via neutralization with NaOH/KOH.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Data Contradiction Analysis
Q. What methodologies mitigate inconsistencies between theoretical and observed reaction yields?
- Methodological Answer :
- Side-Reaction Screening : Use LC-MS to detect byproducts (e.g., over-chlorinated derivatives).
- Reaction Optimization : Vary catalysts (e.g., switch from FeCl3 to AlCl3 for selectivity) .
- Isotopic Labeling : Track reaction pathways using 13C-labeled reagents.
Ecological and Toxicological Considerations
Q. How to assess ecological risks when toxicity data are limited?
- Methodological Answer :
- Read-Across Analysis : Compare with structurally similar compounds (e.g., 4-chloro-3-sulfamoylbenzoic acid) for toxicity predictions .
- Microtox Assays : Test acute toxicity on Vibrio fischeri to estimate EC50 values.
- QSAR Modeling : Use EPI Suite or TEST software to predict biodegradation and bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
